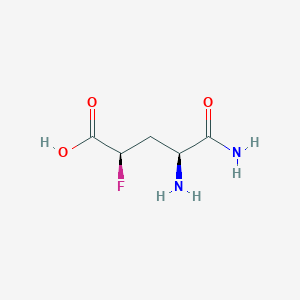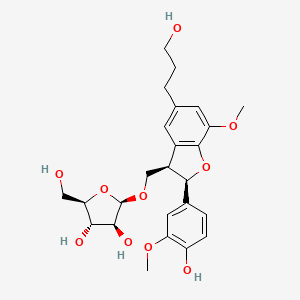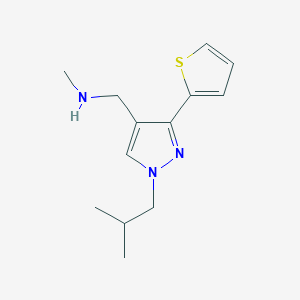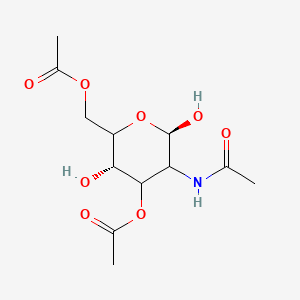![molecular formula C24H41NO6 B13426721 Ammonium 7-[2,6-dimethyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate CAS No. 237073-64-2](/img/structure/B13426721.png)
Ammonium 7-[2,6-dimethyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lovastatin ammonium salt is a derivative of lovastatin, a well-known statin used to lower cholesterol levels in the blood. Lovastatin itself is a fungal metabolite derived from Aspergillus terreus and is used to inhibit the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis . The ammonium salt form of lovastatin is often used in research and industrial applications due to its enhanced solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lovastatin ammonium salt typically involves several steps starting from butyric acid. One documented method describes the preparation of a diastereomeric mixture of deuterium-labeled lovastatin and its acid ammonium salt. This process involves the use of lithium diisopropylamide (LDA) and 1,3-dimethylpropyleneurea (DMPU) in anhydrous tetrahydrofuran (THF) at low temperatures, followed by the addition of deuterium-labeled methyl iodide (CD3I) .
Industrial Production Methods: Industrial production of lovastatin and its derivatives, including the ammonium salt, often involves fermentation processes using Aspergillus terreus. The optimization of fermentation parameters, such as medium composition and environmental stimuli, plays a significant role in enhancing the yield .
Chemical Reactions Analysis
Types of Reactions: Lovastatin ammonium salt can undergo various chemical reactions, including:
Oxidation: Conversion to lovastatin hydroxy acid.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Reduction: Uses reducing agents such as sodium borohydride.
Substitution: Employs reagents like alkyl halides under basic conditions.
Major Products:
Oxidation: Lovastatin hydroxy acid.
Reduction: Reduced lovastatin derivatives.
Substitution: Various substituted lovastatin compounds.
Scientific Research Applications
Lovastatin ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying statin derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its potential in treating hypercholesterolemia and cardiovascular diseases.
Industry: Utilized in the production of cholesterol-lowering drugs and as a reference standard in analytical methods
Mechanism of Action
Lovastatin ammonium salt exerts its effects by inhibiting the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of 3-hydroxy-3-methyl-glutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis. By competitively inhibiting this enzyme, lovastatin reduces the production of cholesterol, particularly low-density lipoprotein (LDL) cholesterol .
Comparison with Similar Compounds
Simvastatin: A semisynthetic derivative of lovastatin with similar cholesterol-lowering effects.
Atorvastatin: Another statin with a longer half-life and greater potency.
Pravastatin: A statin with fewer drug interactions and a different metabolic pathway.
Uniqueness: Lovastatin ammonium salt is unique due to its enhanced solubility and stability, making it particularly useful in research and industrial applications. Its production via fermentation also distinguishes it from purely synthetic statins .
Properties
IUPAC Name |
azanium;7-[2,6-dimethyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O6.H3N/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIIYQZTRFOGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657731 |
Source


|
| Record name | Ammonium 7-{2,6-dimethyl-8-[(2-methylbutanoyl)oxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
237073-64-2 |
Source


|
| Record name | Ammonium 7-{2,6-dimethyl-8-[(2-methylbutanoyl)oxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine](/img/structure/B13426659.png)
![2-[3-(2-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B13426662.png)


![Ethyl 4-(difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13426687.png)



![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoicacid](/img/structure/B13426716.png)
